molecular formula C20H16ClN5O B11670751 3-(2-chlorophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(2-chlorophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11670751
M. Wt: 377.8 g/mol
InChI Key: JUKNRPVNUJWOOH-SSDVNMTOSA-N
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Description

3-(2-chlorophenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and a pyrazole ring

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 2-methyl-1H-indole-3-carbaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with 1H-pyrazole-5-carbohydrazide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-(2-chlorophenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(2-chlorophenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can interact with specific binding sites, while the pyrazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-chlorophenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of structural features. Similar compounds include:

  • 3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
  • 6-(2-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)-5-hydroxy-1,2,4-triazine-3(4H)-thione These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. The presence of the indole moiety in 3-(2-chlorophenyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide contributes to its distinct chemical behavior and potential applications.

Properties

Molecular Formula

C20H16ClN5O

Molecular Weight

377.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H16ClN5O/c1-12-15(13-6-3-5-9-17(13)23-12)11-22-26-20(27)19-10-18(24-25-19)14-7-2-4-8-16(14)21/h2-11,23H,1H3,(H,24,25)(H,26,27)/b22-11+

InChI Key

JUKNRPVNUJWOOH-SSDVNMTOSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4Cl

Origin of Product

United States

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